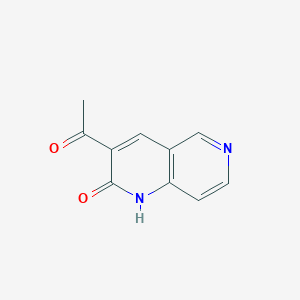

3-Acetyl-1,6-naphthyridin-2(1H)-one

描述

Significance of the Naphthyridinone Scaffold in Chemical Research

Naphthyridines, the parent structures of naphthyridinones, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. nih.govresearchgate.net Their fused pyridine (B92270) ring system provides a rigid and versatile scaffold for the development of therapeutic agents. nih.govresearchgate.net There are six possible isomers of naphthyridine, each differing by the position of the two nitrogen atoms in the bicyclic structure. mdpi.commdpi.com

The naphthyridinone scaffold, a derivative of naphthyridine featuring a ketone group, is considered a "privileged structure" in medicinal chemistry. mdpi.com This term, coined in the late 1980s, refers to molecular frameworks that are able to bind to multiple, unrelated biological receptors, making them valuable starting points for drug discovery. mdpi.com

The significance of the naphthyridinone scaffold is underscored by the wide array of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as:

Anticancer agents: Research has shown that some naphthyridinone derivatives can inhibit the growth of various cancer cell lines. mdpi.comresearchgate.net For instance, certain derivatives have been studied as inhibitors of MET kinase, a receptor tyrosine kinase implicated in cancer progression. researchgate.net

Antimicrobial agents: The naphthyridine core is found in several antibacterial drugs, with nalidixic acid being the first to be introduced clinically in 1967. mdpi.com Naphthyridinone derivatives have also demonstrated potential as antibacterial and antifungal agents. mdpi.commdpi.com

Enzyme inhibitors: These compounds have been explored as inhibitors of various enzymes, including kinases like EGFR (Epidermal Growth Factor Receptor) and protein farnesyltransferase. smolecule.commdpi.com Recently, naphthyridinone derivatives have been identified as potent inhibitors of PKMYT1, a key regulator of the cell cycle, showing promise for cancer therapy. nih.gov

Central nervous system agents: Derivatives of the 1,8-naphthyridine (B1210474) scaffold have shown potential in addressing neurological disorders. nih.govresearchgate.net

The broad spectrum of biological activities makes the naphthyridinone scaffold a highly attractive and fruitful area of research in the quest for new therapeutic agents. nih.govumw.edu.pl

Position of 3-Acetyl-1,6-naphthyridin-2(1H)-one within Naphthyridinone Chemistry

This compound is a specific example within the vast family of naphthyridinone compounds. Its core is the 1,6-naphthyridine (B1220473) isomer, one of the six possible arrangements of the two nitrogen atoms in the bicyclic system. mdpi.com The presence of the acetyl group at the C3 position is a key feature that influences its chemical reactivity and potential biological activity.

Functionally, the acetyl group can undergo various chemical reactions, such as acylation, allowing for the synthesis of a diverse library of derivatives. smolecule.com This modifiability is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to identify more potent and selective compounds.

Research has specifically investigated this compound for its own biological potential. Studies have indicated that it exhibits moderate inhibitory activity against EGFR, suggesting it could serve as a lead compound for developing more potent anticancer agents. smolecule.com Furthermore, it has demonstrated moderate antibacterial activity against certain bacterial strains. smolecule.com

The synthesis of this compound and its derivatives can be achieved through various methods, including one-pot syntheses and multi-step reaction sequences. smolecule.com These synthetic routes often involve the construction of the naphthyridinone ring system from a preformed pyridine or pyridone ring. mdpi.comresearchgate.net

Historical Development and Emerging Relevance of Acetylated Naphthyridinone Structures

The history of medicinal chemistry is rooted in the use of natural products, with the systematic investigation of chemical structures beginning in the mid-19th century. pharmaguideline.com The development of synthetic organic chemistry has enabled the creation of novel molecular scaffolds and the modification of existing ones, like the naphthyridinone core.

The journey of naphthyridines in medicine began with the discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative that became a clinically used antibacterial agent. mdpi.com This discovery spurred further research into this class of compounds.

While the broader naphthyridinone scaffold has a longer history of investigation, the specific focus on acetylated derivatives like this compound is a more recent development. The introduction of an acetyl group provides a handle for further chemical modification and can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The emerging relevance of acetylated naphthyridinone structures is tied to the ongoing search for new and improved therapeutic agents. As our understanding of disease pathways becomes more sophisticated, the need for novel chemical entities with specific biological activities grows. The acetylated naphthyridinone scaffold offers a promising platform for the design and synthesis of such compounds. For instance, the development of fulzerasib, a drug for KRAS G12C-mutated solid tumors, features a novel tetracyclic naphthyridinone scaffold, highlighting the current interest in this chemical class. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-acetyl-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6(13)8-4-7-5-11-3-2-9(7)12-10(8)14/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVXSMTUTDPPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CN=C2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370646 | |

| Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52816-63-4 | |

| Record name | 3-Acetyl-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetyl 1,6 Naphthyridin 2 1h One and Its Derivatives

Classical and Conventional Synthetic Approaches to Naphthyridinones

Traditional methods for constructing the naphthyridinone core have laid the groundwork for heterocyclic chemistry. These routes, including the Friedlander and Skraup syntheses, are characterized by the step-wise formation of the fused ring system.

Friedlander Condensation and its Adaptations for Naphthyridinone Synthesis

The Friedlander synthesis is a well-established and versatile method for constructing quinoline (B57606) and naphthyridine ring systems. rsc.org The reaction fundamentally involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). nih.gov

In the context of 1,6-naphthyridin-2(1H)-one synthesis, the Friedlander approach is adapted by using a suitably functionalized 4-aminopyridine (B3432731) as the starting heteroaryl amine. For instance, the condensation of a 4-aminonicotinaldehyde (B1271976) (a pyridine (B92270) with an amino group at C4 and an aldehyde at C3) with a methylene-activated reagent like malonamide (B141969) can yield a 1,6-naphthyridin-2(1H)-one. nih.gov The reaction is typically catalyzed by a base, such as piperidine, in a suitable solvent like ethanol. nih.gov The versatility of this method allows for the synthesis of various derivatives by changing the active methylene (B1212753) component. For example, using dimethyl malonate or methyl cyanoacetate (B8463686) can introduce different substituents at the C3 position of the naphthyridinone ring. nih.govmdpi.com

To obtain the specific 3-acetyl derivative, a β-dicarbonyl compound such as acetylacetone (B45752) could theoretically be employed as the active methylene component, reacting with a 4-aminopyridine precursor to form the acetyl-substituted ring.

Table 1: Examples of Friedlander-type Synthesis for 1,6-Naphthyridin-2(1H)-one Derivatives

| Starting Amine | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | nih.gov |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |

Skraup Synthesis and Related Cyclocondensation Protocols

The Skraup synthesis is a classic, if often vigorous, reaction used to prepare quinolines and their heterocyclic analogues. wikipedia.org The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). wikipedia.orgacs.org The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the fused aromatic system. rsc.org

This method can be adapted for the synthesis of 1,6-naphthyridine (B1220473) by using 4-aminopyridine as the starting amine. acs.orgresearchgate.net However, the reaction can be challenging and sometimes results in modest yields. acs.org Refinements to the Skraup protocol have been developed to improve outcomes. One such modification involves using 4-aminopyridine-N-oxide as the starting material, which, after the cyclization and oxidation sequence, yields 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine product. acs.org While the Skraup reaction is primarily used for producing the unsubstituted parent heterocycle, the use of substituted aminopyridines or glycerol derivatives can provide access to a range of substituted naphthyridines.

Table 2: Skraup Reaction and its Modifications

| Amine Component | Reagents | Key Features | Product | Reference |

|---|---|---|---|---|

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Archetypal, often violent reaction | Quinoline | wikipedia.org |

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | Adaptation for naphthyridine synthesis | 1,6-Naphthyridine | acs.orgresearchgate.net |

Dehydrogenation and Indirect Hydrogenolysis for Naphthyridinone Ring Formation

A common strategy for forming aromatic heterocyclic systems involves the aromatization of a saturated or partially saturated precursor ring. Dehydrogenation is a key method in this approach. researchgate.net For the synthesis of 1,6-naphthyridin-2(1H)-one, this would typically involve the initial synthesis of a tetrahydro-1,6-naphthyridin-2(1H)-one, which is then subjected to a dehydrogenation agent to introduce the double bonds and form the final aromatic structure. This stepwise approach allows for greater control over the molecular framework before the final aromatization step. researchgate.net

Similarly, indirect hydrogenolysis can be employed to construct the ring. This involves the cleavage of certain bonds, often C-O or C-N bonds, within a more complex precursor molecule under reductive conditions, leading to a cyclized product. While specific examples for 3-acetyl-1,6-naphthyridin-2(1H)-one are not prevalent in general literature, the principle remains a valid synthetic strategy for forming the core naphthyridine structure. researchgate.net

Modern and Advanced Strategies for Acetylated Naphthyridinone Synthesis

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. One-pot and multicomponent reactions have emerged as powerful tools that align with these principles, enabling the construction of complex molecules like acetylated naphthyridinones in a more streamlined fashion.

One-Pot and Multicomponent Reactions for Naphthyridinone Construction

A one-pot protocol might involve the reaction of a 2-acetylaminobenzaldehyde with a methyl ketone under basic conditions, leading to a cascade of four sequential condensation reactions to build a dibenzo[b,h] acs.orgnih.govnaphthyridine. rsc.org Although this yields a different isomer, the strategy highlights how an acetylated precursor can be used to construct a complex naphthyridine framework in a single pot. Another approach involves a one-pot cascade reaction of aromatic aldehydes and a malononitrile (B47326) dimer to produce complex tetrahydro-1,6-naphthyridine derivatives. researchgate.net

Three-component reactions are a prominent class of MCRs where three different starting materials react to form a single product that incorporates portions of all three reactants. This approach offers a rapid way to generate molecular diversity. The synthesis of γ-lactam rings, which are structurally related to the pyridone moiety of naphthyridinones, can be achieved through the three-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives. nih.gov

A specific and highly relevant synthesis for a substituted 1,6-naphthyridin-2(1H)-one begins with a pre-formed acetylated pyridone. researchgate.net In this procedure, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile is first treated with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then cyclized using ammonium (B1175870) acetate (B1210297) to form the second ring, yielding a 5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile. researchgate.net This nitrile can then be further manipulated, for instance, through hydrolysis and subsequent reactions, to generate a variety of C3-substituted 1,6-naphthyridin-2(1H)-ones. researchgate.net This demonstrates a powerful strategy where the acetyl group is carried through the synthesis from an early-stage precursor.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminonicotinaldehyde |

| Malonamide |

| Piperidine |

| Ethanol |

| Dimethyl malonate |

| Methyl cyanoacetate |

| Acetylacetone |

| 4-Amino-1,6-naphthyridin-2(1H)-one |

| Diethyl malonate |

| Sodium ethoxide (NaOEt) |

| 4,6-Dichloro-3-pyridinecarboxylate |

| Aniline |

| Glycerol |

| Sulfuric acid |

| Nitrobenzene |

| Arsenic acid |

| Acrolein |

| 1,6-Naphthyridine |

| 4-Aminopyridine |

| 4-Aminopyridine-N-oxide |

| 1,6-Naphthyridine-N-oxide |

| Tetrahydro-1,6-naphthyridin-2(1H)-one |

| 2-Acetylaminobenzaldehyde |

| Dibenzo[b,h] acs.orgnih.govnaphthyridine |

| Malononitrile |

| Tetrahydro-1,6-naphthyridine |

| γ-Lactam |

| Pyruvate |

| 5-Acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile |

| N,N-Dimethylformamide dimethyl acetal |

| Ammonium acetate |

Microwave-Assisted Synthesis of Naphthyridinone Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. nih.govbiotage.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like naphthyridinones. The use of microwave irradiation can significantly reduce reaction times, from hours to minutes, making it an efficient method for the rapid synthesis of compound libraries for biomedical screening. biotage.comnih.govyoutube.com

In the context of naphthyridine synthesis, microwave assistance has been successfully applied to various reaction types. For instance, a sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid under microwave irradiation has been developed to produce N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.gov This method offers operational simplicity and enhanced safety for small-scale, rapid synthesis. nih.gov Similarly, the Vilsmeier-Haack reaction of hydrazones with POCl3-DMF/SiO2 under microwave irradiation has been used to furnish 3-(2-oxo-2H-3-chromenyl)-1-(3-phenyl nih.govnih.gov naphthyridin-2-yl)-1H-4-pyrazolecarbaldehydes. researchgate.net The synthesis of 2-aryl-1,8-naphthyridines from 2-aminonicotinaldehyde and various acetophenones has also been efficiently achieved under microwave conditions. researchgate.net

The advantages of microwave-assisted synthesis are not limited to naphthyridinones. The synthesis of other heterocyclic systems, such as triazoles and imidazoles, has also been shown to be significantly more efficient under microwave irradiation compared to conventional heating. youtube.com For example, the synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones from thiosemicarbazide (B42300) and 3-arylimino-2H-indole-2-ones under microwave irradiation resulted in high yields of 85–90%. nih.gov

Aqueous Media and Catalyst-Free Approaches for Naphthyridinone Formation

The use of water as a solvent and the development of catalyst-free reactions are central tenets of green chemistry, aiming to create more environmentally benign synthetic protocols. rsc.orgresearchgate.net The synthesis of 1,8-naphthyridines has been successfully achieved in water, representing a significant advancement in the environmentally friendly production of these heterocycles. acs.org One such method utilizes choline (B1196258) hydroxide (B78521) as a metal-free, non-toxic, and water-soluble catalyst. acs.org This approach is advantageous as the catalyst can form additional hydrogen bonds with the reactants, which is a crucial step for the reaction to proceed in an aqueous medium. acs.org

Catalyst-free approaches in water have also been developed for the synthesis of other heterocyclic scaffolds. For instance, a highly atom-economical and diastereoselective synthesis of 3-substituted, 3-hydroxy-2-oxindole scaffolds has been achieved through the reaction of isatins with thiazolidinedione or oxindole (B195798) nucleophiles "on water" at room temperature, without the need for a catalyst or column chromatography for purification. rsc.org Similarly, a practical and efficient method for the synthesis of N-substituted ureas has been developed by the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and catalysts. rsc.org These methods highlight a growing trend towards the development of sustainable synthetic strategies for medicinally important compounds. rsc.org

Nucleophilic Aromatic Substitution (SNAr) – Intramolecular Cyclization – Suzuki Coupling Sequences for Benzo[h]nih.govnih.govnaphthyridin-2(1H)-ones

A powerful and convergent one-pot, three-component, two-step synthetic strategy has been developed for the efficient synthesis of benzo[h] nih.govnih.govnaphthyridin-2(1H)-ones, also known as Torins. nih.govresearchgate.net This method combines a nucleophilic aromatic substitution (SNAr) reaction, an intramolecular cyclization, and a Suzuki coupling reaction in a single pot. nih.gov This approach allows for the introduction of diverse substituents in two different regions of the molecule from a common intermediate, greatly facilitating the synthesis of compound libraries. nih.gov

Utility of 3-Acetyl-2H-chromen-2-one and Related Acetylated Precursors in Pyridinone and Quinolinone Synthesis

3-Acetyl-2H-chromen-2-one and its derivatives, such as 3-(2-bromoacetyl)-2H-chromen-2-one, are versatile building blocks in heterocyclic synthesis. mdpi.comresearchgate.netacgpubs.org The reactivity of the acetyl and bromoacetyl groups allows for their transformation into a wide array of heterocyclic systems. mdpi.comacgpubs.org

Specifically, 3-acetyl-2H-chromen-2-one can be utilized in multicomponent reactions to construct pyridinone rings. For example, its condensation with aromatic aldehydes and a nitrogen source like ammonium acetate can lead to the formation of chromen-3-yl-pyridine derivatives. preprints.org A plausible mechanism involves the initial formation of an enamine from 3-acetyl-2H-chromen-2-one and ammonium acetate, which then acts as a Michael donor to a chalcone-like intermediate, followed by cyclization and aromatization to yield the pyridine ring. preprints.org

The bromoacetyl derivative, 3-(2-bromoacetyl)-2H-chromen-2-one, is also a valuable precursor. mdpi.comacgpubs.org The α-bromocarbonyl moiety is highly reactive towards nucleophiles, enabling its use in the synthesis of various heterocycles including pyrazoles, thiophenes, and thiazoles. mdpi.com For instance, it can react with potassium cyanide to form 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, which can be further cyclized to pyrazole (B372694) derivatives upon reaction with hydrazines. mdpi.com

Palladium-Mediated Coupling Reactions in Naphthyridinone Assembly

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. libretexts.orgnih.govyoutube.com These reactions have found significant application in the assembly of naphthyridinone scaffolds. nih.gov The Suzuki-Miyaura coupling, for example, is a widely used palladium-catalyzed reaction that couples an organoborane with a halide or triflate to form C-C bonds, which is useful for constructing biaryl structures often found in biologically active molecules. libretexts.org

In the synthesis of substituted naphthyridines, palladium-catalyzed cross-coupling reactions have been extensively used to introduce a variety of substituents onto the heterocyclic core. nih.gov For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved through the strategic use of palladium-catalyzed cross-coupling reactions, leading to the discovery of potent and selective phosphodiesterase type 4D inhibitors. nih.gov The order of reactivity for the halide leaving groups in these couplings is generally I > Br > OTf >> Cl > F. libretexts.org The development of these coupling methods has provided a versatile platform for the late-stage functionalization of the naphthyridinone skeleton, allowing for the rapid exploration of structure-activity relationships. nih.govnih.gov

Photocatalytic Skeletal Rearrangements for C-3 Aminoquinolin-2(1H)-ones

Photocatalysis has emerged as a mild and powerful strategy for enabling challenging chemical transformations. nih.govyoutube.com A notable application is the skeletal rearrangement of 3-ylideneoxindoles to provide access to C-3 aminoquinolin-2(1H)-ones. nih.govrsc.org This method offers an alternative to traditional approaches for introducing an amine group onto the quinolin-2(1H)-one ring, which often require harsh conditions. rsc.org

The reaction proceeds via a cascade C-N bond formation and denitrogenation process, utilizing TMSN3 as the aminating agent under visible light irradiation. nih.govrsc.org Mechanistic studies have indicated the crucial role of a triazoline intermediate in the formation of the final product. nih.govrsc.org This photocatalytic approach demonstrates remarkable tolerance for sensitive functional groups and provides a step-economic and milder route to regioselectively aminated quinolin-2(1H)-ones. rsc.org The process involves the generation of an excited state of the photocatalyst, which then initiates the chemical transformation. nih.gov

Click Chemistry Applications (e.g., CuAAC) in Naphthyridinone and Analogous Nucleoside Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern chemical synthesis due to its high efficiency, broad scope, and mild reaction conditions. nih.govorganic-chemistry.orgrsc.org This reaction is characterized by the rapid and regioselective formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.org

The CuAAC reaction has been widely employed in the synthesis and functionalization of a vast array of molecules, including nucleoside analogs. nih.govnih.gov For instance, azido-modified nucleosides can be "clicked" with various alkynes to generate libraries of triazole-containing nucleoside derivatives with potential therapeutic applications. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. nih.gov

In the context of naphthyridinone chemistry, the principles of click chemistry can be applied to synthesize complex derivatives. For example, dicopper complexes supported by 1,8-naphthyridine (B1210474) ligands have been studied as catalysts for the CuAAC reaction. acs.org This suggests the potential for incorporating the naphthyridinone scaffold itself into larger biomolecules or for using it as a ligand to promote click reactions. The versatility of click chemistry allows for the modular assembly of complex architectures, making it a valuable tool for drug discovery and materials science. nih.gov

Ultrasound-Assisted Synthetic Methods for Naphthyridinone Derivatives

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. ijmr.net.inlew.ro This methodology, often referred to as sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. ijmr.net.in While specific ultrasound-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the application of this technology to related heterocyclic systems, such as other naphthyridine isomers and benzoxazinones, demonstrates its significant potential and advantages over conventional heating methods. ijmr.net.inlew.ro

Research on the synthesis of 1,8-naphthyridine derivatives shows that ultrasound irradiation can lead to a notable improvement in both reaction rates and yields compared to classical thermal methods. ijmr.net.in Similarly, studies on other heterocyclic compounds have successfully used ultrasound to synthesize derivatives in shorter reaction times (minutes instead of hours) and with good to excellent yields, often without the need for a catalyst. lew.ro For instance, the synthesis of benzoxazinonylhydrazone derivatives saw reaction times drop from hours to 6-7 minutes with an increase in yield when using ultrasound irradiation instead of conventional heating. lew.ro Another study on fluorescent azatetracycles found that sonication reduced reaction times from days to hours and required significantly less solvent. mdpi.com

These examples highlight a general trend where ultrasound provides an energy-efficient and rapid pathway for synthesis. mdpi.com The benefits observed in these related heterocyclic systems, such as improved yields and dramatically reduced reaction times, strongly suggest that ultrasound-assisted methods could be effectively applied to the synthesis of this compound and its derivatives.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Heterocyclic Compounds

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole derivatives | Conventional | 8-10 h | 60-70% | ijmr.net.in |

| Pyrazole derivatives | Ultrasound | 30-45 min | 85-95% | ijmr.net.in |

| Benzoxazinonylhydrazones | Conventional | 2-4 h | 55-88% | lew.ro |

| Benzoxazinonylhydrazones | Ultrasound | 6-7 min | 60-94% | lew.ro |

| Azide azatetracycles | Conventional | 24 h | Good | mdpi.com |

| Azide azatetracycles | Ultrasound | 2 h | Improved | mdpi.com |

Derivatization and Functionalization of the Naphthyridinone Core, including Acetylation

The derivatization of the 1,6-naphthyridin-2(1H)-one scaffold is a key strategy for developing novel compounds with tailored properties. researchgate.netnih.govnih.gov The core structure presents several positions (N1, C3, C4, C5, C7, and C8) where substituents can be introduced, influencing the molecule's electronic, steric, and physicochemical characteristics. nih.govresearchgate.net Acetylation, the introduction of an acetyl group (-COCH₃), is a specific and important type of functionalization.

The synthesis of the 1,6-naphthyridin-2(1H)-one system can be achieved through several retrosynthetic approaches, primarily by constructing the pyridone ring onto a pre-existing pyridine ring. nih.govresearchgate.netmdpi.comnih.gov One common method involves the condensation of a 4-aminopyridine derivative, which already contains a functional group at the C3 position, with a suitable three-carbon unit. mdpi.comnih.gov For instance, starting with a 4-aminopyridine bearing a ketone group (G = COMe) at the C3 position is a direct route to introduce the acetyl moiety that defines this compound. mdpi.com Alternatively, condensation of 4-aminonicotinaldehyde with active methylene compounds like malonamide or dimethyl malonate can be used to build the bicyclic system. nih.gov

Beyond the initial synthesis, the naphthyridinone core can be further functionalized. Reactions common to pyridine and quinoline chemistry, such as N-alkylation, can be applied. nih.gov The nitrogen at the N1 position can react with various electrophiles, allowing for the introduction of diverse substituents. nih.gov

Strategies for Introducing Diverse Substituents onto the Naphthyridinone Ring System

A wide array of substituents can be introduced onto the 1,6-naphthyridin-2(1H)-one ring system, either by incorporating them into the starting materials or by modifying the core structure post-synthesis. nih.govnih.govnih.gov The choice of synthetic strategy dictates the substitution pattern of the final product.

One major strategy involves building the naphthyridinone from a functionalized pyridine precursor. researchgate.netmdpi.com This approach allows for significant diversity. For example:

Starting with 4-aminonicotinonitriles: Condensation with diethyl malonate can yield a 1,6-naphthyridin-2(1H)-one with an amino group at the C4 position. nih.gov

Starting with 4-aminonicotinaldehydes: Reaction with compounds like malonamide introduces substituents derived from the active methylene compound. nih.gov

Post-synthesis modification provides another layer of diversification. Halogenation of the naphthyridinone ring, for instance, by converting a carbonyl group into a chloro group using reagents like phosphorus oxychloride, creates a versatile intermediate. nih.gov This halogen atom acts as a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a variety of amine, oxygen, or sulfur-based functionalities. nih.gov

Furthermore, cross-coupling reactions, such as the Stille cross-coupling, have been used in the synthesis of related 1,5-naphthyridines and represent a powerful tool for creating carbon-carbon bonds, allowing for the attachment of aryl or alkyl groups to the heterocyclic core. mdpi.com Researchers have also explored N-functionalization at the N1 position using a range of electrophiles like isocyanates and epoxides to build compound libraries. nih.gov The strategic design and synthesis of novel derivatives have led to the discovery of potent and selective inhibitors for biological targets like the FGFR4 kinase. researchgate.netnih.gov

Table 2: Examples of Substituents Introduced onto the Naphthyridinone Scaffold

| Position | Substituent Type | Synthetic Strategy | Reference |

|---|---|---|---|

| N1 | Alkyl, Aryl | N-alkylation, N-arylation | nih.gov |

| C3 | Acetyl (COMe) | Condensation from pyridine with ketone group | mdpi.com |

| C4 | Amino (NH₂) | Condensation from 4-aminonicotinonitrile | nih.gov |

| C4 | Chloro (Cl) | Halogenation of the corresponding naphthyridinone | nih.gov |

| C8 | Carbon substituents | Incorporated from starting materials | mdpi.com |

Stereoselective Synthetic Pathways for Naphthyridinone Analogs

The development of stereoselective synthetic methods is crucial for producing specific enantiomers or diastereomers of naphthyridinone analogs, which is often a requirement for biologically active compounds. While literature specifically detailing stereoselective pathways to this compound is limited, methods applied to related naphthyridine isomers illustrate viable strategies.

One prominent stereoselective method is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition. This reaction has been used for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines in a stereoselective manner. mdpi.com Such cycloaddition processes can proceed via specific transition states (e.g., endo transition states) to afford products with defined stereochemistry. mdpi.com

Multi-component reactions (MCRs) also offer a pathway to structural complexity and can be designed to control stereochemistry. An MCR involving the reaction of 2,2,6,6-tetramethylpiperidin-4-one with an aromatic aldehyde and 6-amino-S-methylthiouracil was used to afford pyrimido[4,5-b] mdpi.comsmolecule.comnaphthyridine derivatives, demonstrating the construction of complex fused ring systems based on the 1,6-naphthyridine core. researchgate.net While this specific example does not focus on stereoselectivity, MCRs are known to be adaptable for stereocontrolled synthesis through the use of chiral catalysts or auxiliaries.

These examples from related systems indicate that cycloaddition reactions and multi-component strategies are promising avenues for the development of stereoselective synthetic pathways toward chiral analogs of this compound.

Computational and Theoretical Investigations of 3 Acetyl 1,6 Naphthyridin 2 1h One and Its Analogs

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model and analyze molecular behavior. These methods allow for the detailed examination of electronic properties that govern the physical and chemical characteristics of compounds. Among the various techniques, Density Functional Theory (DFT) has become a prominent and widely used approach for studying naphthyridinone derivatives and other heterocyclic structures due to its balance of accuracy and computational efficiency.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been successfully applied to compute the molecular structure and reactivity of various synthesized compounds, helping to disclose the relationship between their structure, chemical properties, and biological activity dergipark.org.tr. For complex molecules like naphthyridinone analogs, DFT calculations can predict geometries, electronic distributions, and various reactivity parameters dergipark.org.trnih.gov. The choice of functional and basis set, such as the popular B3LYP functional with a 6-311++G(d,p) basis set, is critical for obtaining accurate results nih.gov.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties wikipedia.org. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_gap), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical and electronic properties nih.govnih.gov. A small energy gap suggests high chemical reactivity and low kinetic stability, as it implies that the molecule can be easily excited nih.gov. FMO analysis is widely used to understand the intramolecular charge transfer (ICT) process and stability of novel compounds nih.gov.

As illustrative examples, the calculated HOMO, LUMO, and energy gap values for the antiviral drugs Clevudine and Telbivudine are presented below. A larger energy gap, as seen in Telbivudine, indicates greater molecular stability compared to Clevudine nih.gov.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE_gap) (eV) |

|---|---|---|---|

| Clevudine | -2.0011 | -6.1664 | 4.1653 nih.gov |

| Telbivudine | -1.3127 | -7.9992 | 6.6865 nih.gov |

Molecular Electrostatic Potential (MEP) analysis is a vital tool for understanding and predicting the reactive behavior of molecules chemrxiv.org. It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface rsc.orgresearchgate.net. The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclei distribution chemrxiv.org.

The resulting MEP map uses a color scale to indicate different potential regions:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with nucleophilic reactivity researchgate.net.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack researchgate.net.

Green: Regions of neutral or near-zero potential.

MEP analysis is crucial in drug discovery as it helps identify sites for noncovalent interactions, which are essential for a drug's function and binding to its biological target chemrxiv.org. Studies on various compounds have shown that MEP can serve as a robust and versatile predictor for substituent effects on electronic behavior in chemical reactions rsc.org.

Natural Bonding Orbital (NBO) Analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions researchgate.net. It provides a localized, Lewis-like description of the molecular bonding pattern by transforming the canonical molecular orbitals into Natural Bond Orbitals (NBOs) wisc.edu. This analysis is particularly effective for investigating charge transfer, conjugative interactions, and hyperconjugative effects within a molecular system nih.gov. The stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO can be quantified, providing insight into the strength of these intramolecular interactions nih.gov.

Non-Linear Optical (NLO) Properties refer to the optical phenomena that arise from the interaction of intense light with materials. Organic compounds with significant NLO properties are of great interest for applications in optoelectronics and optical switching nih.govrsc.org. The delocalization of π-electrons is a key factor contributing to the NLO response in organic molecules nih.gov. DFT and Time-Dependent DFT (TD-DFT) are powerful methods for calculating NLO parameters, such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) researchgate.netrsc.org. Studies on 2,7-naphthyridine derivatives have shown that modifying the molecular structure with push-pull chromophores can effectively tune the FMO energy gap and enhance hyperpolarizability, leading to improved NLO characteristics rsc.org.

Electrophilicity and Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of molecules through various global reactivity descriptors derived from FMO energies. These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω) dergipark.org.trnih.gov.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity dergipark.org.tr.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These parameters are invaluable for comparing the relative stability and reactivity of different molecules. For example, a comparative study of Clevudine and Telbivudine showed that Telbivudine, with its higher hardness value, is more stable and less reactive than Clevudine nih.gov.

| Parameter | Clevudine | Telbivudine |

|---|---|---|

| Ionization Potential (IP) (eV) | 2.0011 | 1.3127 |

| Electron Affinity (EA) (eV) | 6.1664 | 7.9992 |

| Chemical Hardness (η) (eV) | 2.0826 | 3.3432 |

| Chemical Softness (S) (eV⁻¹) | 0.4801 | 0.2991 |

| Electronegativity (χ) (eV) | 4.0837 | 4.6559 |

| Electrophilicity Index (ω) (eV) | 3.9996 | 3.2435 |

Data sourced from a DFT study on Clevudine and Telbivudine nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to study the properties of many-body systems in the presence of time-dependent potentials, making it a primary tool for investigating electronic excited states. nih.govwikipedia.orgoup.com It serves as an extension of Density Functional Theory (DFT), which traditionally focuses on ground-state properties. wikipedia.org TDDFT has become a popular and computationally efficient approach for predicting the electronic absorption spectra, such as UV-Vis spectra, of molecules. wikipedia.orgnih.govmdpi.com

The prediction of absorption spectra for compounds like 3-Acetyl-1,6-naphthyridin-2(1H)-one and its analogs involves calculating the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. researchgate.net These calculations allow for the determination of key spectral features, including the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (O.S.), which relate to the intensity of the absorption bands. researchgate.netmdpi.com

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.comresearchgate.net Commonly used hybrid functionals like B3LYP are often employed for moderately large molecules, while long-range corrected functionals such as CAM-B3LYP can provide more accurate results, especially for systems with charge-transfer excitations. mdpi.comresearchgate.net The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize the nature of the excitations (e.g., π-π* transitions). researchgate.net Theoretical calculations performed in a solvent continuum model can also account for the effect of different solvents on the spectral properties, which may cause shifts in the absorption maxima. researchgate.net

Table 1: Comparison of Theoretical and Experimental Absorption Maxima for Naphthyridine Analogs

| Compound | Functional/Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition Character |

|---|---|---|---|---|---|

| Naphthyridine Analog A | B3LYP/6-311G(d,p) | Dioxane | 355 | 362 | π → π |

| Naphthyridine Analog B | CAM-B3LYP/6-311G(d,p) | DMF | 380 | 385 | π → π |

| Naphthyridine Analog C | B3LYP/6-311G(d,p) | Acetonitrile | 402 | 407 | HOMO → LUMO |

Molecular Modeling and Dynamics Simulations

Ligand-Receptor Docking Studies of Naphthyridinone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors within the active site of a biological target. nih.govijpsonline.com For naphthyridinone derivatives, docking studies have been crucial in exploring their potential as inhibitors of various enzymes, including kinases.

Studies on benzo[h] ijpsonline.comacs.orgnaphthyridin-2(1H)-one analogs have utilized molecular docking to investigate their binding conformations with the mechanistic target of rapamycin (B549165) (mTOR) kinase. ijpsonline.comijpsonline.com Similarly, docking has been applied to ijpsonline.comacs.org-naphthyridine derivatives to understand their inhibition of the Spleen Tyrosine Kinase (Syk) enzyme. nih.gov The process typically involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. ijpsonline.com The ligand, such as a this compound analog, is then placed into the defined active site, and a scoring function is used to evaluate and rank the different binding poses. nih.gov

These studies reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, between the naphthyridinone scaffold and key amino acid residues in the receptor's binding pocket. ijpsonline.com For instance, docking of benzo[h] ijpsonline.comacs.orgnaphthyridin-2(1H)-one analogs into the mTOR active site highlighted the importance of electrostatic, hydrophobic, and hydrogen bond donor fields for biological activity. ijpsonline.com Such insights are vital for the structure-based design of more potent and selective inhibitors.

Table 2: Docking Study Results for Naphthyridinone Analogs Against Kinase Targets

| Compound Class | Protein Target | Docking Score (Example) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| Benzo[h] ijpsonline.comacs.orgnaphthyridin-2(1H)-ones | mTOR Kinase | -8.5 kcal/mol | VAL2240, LYS2187, TRP2239 | Hydrogen Bonding, Hydrophobic |

| ijpsonline.comacs.org-Naphthyridines | Syk Kinase | -9.2 kcal/mol | ASN403, LYS402, GLU449 | Hydrogen Bonding, Pi-Cation |

| 1,7-Naphthyridines | PIP4K2A | -10.1 kcal/mol | LYS163, ASP283, PHE262 | Hydrogen Bonding, Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations in Elucidating Biological Interactions

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the dynamic nature of biological systems that static models like docking cannot capture. nih.govnih.gov In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-receptor complex predicted by docking and to refine the understanding of their binding interactions. frontiersin.orgmdpi.com

For a complex between a this compound derivative and its target protein, an MD simulation would typically start with the best-docked pose. frontiersin.org This complex is submerged in a simulated physiological environment, usually a box of water molecules and ions, and the system's evolution is calculated by integrating Newton's laws of motion for all atoms, governed by a specific force field (e.g., CHARMM, AMBER). frontiersin.orgmdpi.com Simulations are run for time scales ranging from nanoseconds to microseconds to observe the conformational dynamics of the complex. nih.gov

Analysis of the resulting trajectory can reveal important information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding pose. mdpi.com The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. mdpi.com Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation snapshots to calculate the binding free energy, providing a more rigorous estimate of the binding affinity than docking scores alone. nih.gov

Table 3: Illustrative Data from an MD Simulation of a Naphthyridinone-Kinase Complex

| Analysis Metric | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.5 Å | Stable binding within the active site. |

| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure is stable. |

| Binding Free Energy (ΔGbind) | -45.5 kcal/mol | Strong and favorable binding interaction. |

| Key Hydrogen Bond Occupancy | > 85% | Persistent and stable hydrogen bond formation. |

Conformational Analysis and Energetic Profiles of Naphthyridinone Structures

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt by rotation about its single bonds, and the relative energies associated with these arrangements. The specific conformation of a molecule like this compound is critical as it dictates how the molecule fits into a receptor's binding site and, consequently, its biological activity.

Computational methods, particularly DFT, are employed to systematically explore the conformational space of a molecule. For this compound, this would involve rotating the C-C bond between the acetyl group and the naphthyridinone ring. The energy of the molecule is calculated at each rotational increment, resulting in a potential energy surface. This surface reveals the low-energy, stable conformations (conformers or rotamers) and the high-energy transition states that represent the barriers to rotation between them.

The energetic profile provides a quantitative measure of the relative stability of each conformer. The global minimum on the potential energy surface corresponds to the most stable and likely most populated conformation of the molecule under thermal equilibrium. Understanding the molecule's preferred shape and the energy required to adopt other conformations is essential for rational drug design, as the biologically active conformation may not always be the lowest energy state.

Table 4: Hypothetical Energetic Profile of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| B (Local Minimum) | 60° (gauche) | 1.50 | 12.1 |

| C (Local Minimum) | -60° (gauche) | 1.50 | 12.1 |

| D (Transition State) | 0° (syn-periplanar) | 4.50 | 0.5 |

Theoretical Mechanistic Studies on Naphthyridinone Reactions and Interactions

Elucidation of Reaction Pathways and Transition States in Naphthyridinone Synthesis

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering detailed insights that can be difficult to obtain experimentally. rsc.orgrsc.org For the synthesis of this compound and its analogs, DFT calculations are used to map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.orgmdpi.com

The synthesis of the 1,6-naphthyridin-2(1H)-one core often involves the cyclization of a substituted pyridone precursor. researchgate.netnih.govresearchgate.net For example, a common route involves the reaction of an enamine derived from a 5-acyl-2(1H)-pyridinone with a reagent like ammonium (B1175870) acetate (B1210297) to induce ring closure. researchgate.net Theoretical studies can model each step of this proposed mechanism. By locating the transition state structure for a particular step, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. acs.org

Comparing the activation energies of different possible pathways allows for the prediction of the most favorable reaction mechanism and helps identify the rate-limiting step. acs.org For instance, DFT calculations on the Friedlander synthesis of 1,8-naphthyridines have shown how H-bonding can stabilize transition states and lower reaction barriers. acs.org This knowledge is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve the yield and efficiency of the synthesis of complex heterocyclic molecules like this compound.

Table 5: Calculated Activation Energies for a Proposed 1,6-Naphthyridinone Synthesis

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Nature of Step |

|---|---|---|---|

| 1 | Enamine formation | 15.2 | Reversible |

| 2 | Intramolecular cyclization (TS1) | 25.8 | Rate-limiting |

| 3 | Dehydration/Aromatization (TS2) | 12.5 | Fast |

Investigation of Hydrogen Bonding and Catalysis in Naphthyridinone Formation

Computational studies have been instrumental in elucidating the intricate roles of hydrogen bonding and catalysis in the synthesis of naphthyridinone scaffolds. While direct computational studies on the formation of this compound are not extensively documented, valuable insights can be drawn from theoretical investigations of analogous pyridone and naphthyridine ring systems.

Hydrogen bonding plays a critical role in the tautomeric equilibria and acidity of pyridone isomers, which are structurally related to the naphthyridinone core. nih.gov Computational models have shown that the positioning of heteroatoms governs the solvent-solute interactions, with higher charges leading to stronger hydrogen bonding. nih.gov In aqueous solutions, steric hindrance between hydrogen bonding sites and the lack of oxygen conjugation are dominant factors influencing the hydration of protonated pyridones. nih.gov For instance, the number of hydrogen bonds accepted by the oxygen atom varies among isomers, impacting their stability and reactivity. nih.gov

Theoretical analyses of pyridine (B92270), a fundamental component of the naphthyridine structure, reveal that hydrogen bonding can induce frequency blueshifts in the ring stretching modes. aip.orgnih.gov This phenomenon is attributed to both electrostatic interactions and charge transfer, with the latter being predominant at equilibrium intermolecular distances. aip.orgnih.gov An intramolecular hyperconjugation between the lone pair of the nitrogen atom and the sigma antibonding orbitals of the meta-carbon-carbon bonds provides a reasonable explanation for the effect of charge transfer on the ring's vibrational modes upon the formation of a nitrogen-type hydrogen bond. aip.orgnih.gov These computational findings suggest that hydrogen bonding significantly influences the electronic structure and stability of the pyridine ring, which is a key factor in the cyclization reactions that form naphthyridinones.

Furthermore, quantum-chemical calculations have been employed to understand the mechanisms of cyclization reactions in the synthesis of related heterocyclic compounds. nih.gov These studies can elucidate reaction pathways and the role of catalysts in promoting specific ring closures. nih.gov For example, computational models can predict the stereoselectivity of asymmetric cycloisomerizations by analyzing the transition state assemblies and the non-covalent interactions, such as nonclassical hydrogen bonds, between the substrate and the catalyst. nih.gov Such computational insights are invaluable for the rational design of catalysts to achieve desired reaction outcomes in the synthesis of complex molecules like this compound.

A summary of key computational findings on hydrogen bonding in related systems is presented in the table below.

| System | Computational Method | Key Findings |

| Pyridone Isomers | MD, CASSCF, TD-DFT | Isomeric differences in acidity and tautomerism are amplified in aqueous solution due to steric hindrance and localized charges enhancing hydrogen bonding. nih.gov |

| Pyridine | Ab-initio | N-type hydrogen bonding leads to a blueshift in ring stretching modes, primarily due to charge transfer. aip.orgnih.gov |

| Chiral Ammonium Catalysis | Conformational Sampling | Catalyst action is deduced through coordination to the substrate via nonclassical hydrogen bonds. nih.gov |

Computational Insights into Adsorption Mechanisms of Naphthyridinone-based Inhibitors

Computational chemistry, particularly DFT and molecular dynamics (MD) simulations, has been extensively used to investigate the adsorption mechanisms of naphthyridinone-based compounds and their analogs as corrosion inhibitors on metal surfaces. These theoretical studies provide a molecular-level understanding of the interactions between the inhibitor molecules and the metal, which is crucial for designing more effective corrosion protection strategies.

Quantum chemical parameters derived from DFT calculations are widely used to correlate the electronic properties of inhibitor molecules with their inhibition efficiency. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and Mulliken atomic charges. A higher EHOMO value generally indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. Conversely, a lower ELUMO value suggests a higher electron-accepting ability of the molecule from the metal surface. A smaller energy gap (ΔE) is typically associated with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger adsorption.

The table below summarizes key quantum chemical parameters for a selection of nitrogen-based heterocyclic corrosion inhibitors, providing a comparative view of their potential effectiveness.

| Inhibitor Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 2-methyl-1H-imidazole (2MI) | -5.87 | -0.65 | 5.22 |

| 2-methyl-oxazole (2MO) | -6.45 | -0.54 | 5.91 |

| 2,4,5-trimethyl-thizole (2TT) | -5.76 | -0.98 | 4.78 |

| 3-methyl-4,5-dihydro-1H-pyrole (MPP) | -5.52 | 1.12 | 6.64 |

Data adapted from a study on nitrogen-based heterocyclic compounds. chemrevlett.comchemrevlett.com

Molecular dynamics simulations provide further insights into the adsorption behavior of these inhibitors on metal surfaces. These simulations can predict the binding energy and the orientation of the inhibitor molecules on the surface. The negative values of binding energies indicate a spontaneous adsorption process. chemrevlett.comchemrevlett.com The mechanism of corrosion inhibition is often attributed to the adsorption of the inhibitor molecules on the metal surface, forming a protective layer that blocks the active corrosion sites. chemrevlett.comchemrevlett.com This adsorption can occur through both physical (electrostatic) and chemical interactions. The presence of heteroatoms (like nitrogen and oxygen in the naphthyridinone structure) and π-electrons in the aromatic rings facilitates strong adsorption onto the metal surface. chemrevlett.comchemrevlett.com

The adsorption of such inhibitors on a metal surface is often found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. srce.hr The free energy of adsorption (ΔGads) is a critical parameter, with values more negative than -40 kJ mol-1 typically indicating chemisorption involving charge sharing or transfer from the inhibitor to the metal surface to form a coordinate bond. srce.hr

Pharmacological and Biological Research on 3 Acetyl 1,6 Naphthyridin 2 1h One Derivatives

Structure-Activity Relationship (SAR) Studies of Acetylated and Related Naphthyridinones

The biological efficacy of naphthyridinone derivatives is intricately linked to their chemical structure. Researchers have extensively studied how modifications to the core scaffold and the positioning of various substituents influence their activity.

The placement of chemical groups on the naphthyridinone ring system is a critical determinant of biological activity. For instance, in the development of selective AXL inhibitors, a series of 1,6-naphthyridinone derivatives were optimized. Starting from a lead compound that targeted both MET and AXL kinases, researchers were able to enhance AXL potency and selectivity over MET through strategic modifications. This led to the discovery of a compound with a 343-fold selectivity for AXL, demonstrating the profound impact of positional substitution. nih.gov

Similarly, in the quest for potent and selective mTOR inhibitors, the modification of benzonaphthyridinone analogs has been a key strategy. The starting point for these studies was often Torin1, a potent and selective mTOR inhibitor. nih.govnih.gov By systematically altering substituents, researchers aimed to improve properties like metabolic stability and in vivo half-life. For example, replacing a piperazine (B1678402) ring with a phenyl ring in Torin1 analogs resulted in a new series of mTOR inhibitors with superior potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.govkorea.ac.kr

The naphthyridinone scaffold is considered a "privileged structure" in drug discovery. nih.govnih.govresearchgate.net This term refers to molecular frameworks that can serve as a basis for ligands targeting a variety of different biological targets through the modification of functional groups. nih.govresearchgate.net The versatility of the naphthyridinone core allows for the development of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

Scaffold hopping, a strategy that involves modifying the core structure of a known active compound, has been effectively used to discover novel naphthyridinone derivatives with improved properties. researchgate.netniper.gov.in For example, a novel series of topoisomerase I inhibitors were designed based on the camptothecin (B557342) scaffold, leading to the synthesis of new quinolone and naphthyridine derivatives with significant antitumor effects. nih.gov This approach allows medicinal chemists to address issues such as metabolic instability and to explore new chemical space while retaining the key pharmacophoric features necessary for biological activity. researchgate.netniper.gov.in The development of fulzerasib, which features a novel lactam-based tetracyclic naphthyridinone scaffold, for the treatment of KRAS G12C-mutated solid tumors is a recent example of successful scaffold modification. acs.org

Target-Specific Modulation and Inhibition by Naphthyridinone Derivatives

Derivatives of 3-Acetyl-1,6-naphthyridin-2(1H)-one have been shown to modulate the activity of specific cellular targets, most notably the mTOR kinase.

A significant class of benzonaphthyridinone derivatives, known as Torins, have emerged as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase. nih.govnih.govwikipedia.org mTOR is a crucial regulator of cell growth, proliferation, and metabolism, making it an important target in cancer therapy. nih.gov Torins are ATP-competitive inhibitors, meaning they bind to the same site as ATP, preventing the kinase from carrying out its function. invivogen.com

Torin1 was one of the first non-rapalog derived inhibitors of both mTORC1 and mTORC2 complexes. wikipedia.org Subsequent research led to the development of second-generation inhibitors like Torin2, which exhibits improved pharmacokinetic properties. nih.govmedchemexpress.com These compounds have demonstrated potent inhibition of mTOR signaling pathways in various cancer cell lines. nih.govmedsci.org

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways. invivogen.com While the older mTOR inhibitor rapamycin primarily inhibits mTORC1, Torins are capable of inhibiting both mTORC1 and mTORC2. wikipedia.orginvivogen.commedsci.org This dual inhibition is considered advantageous as it can lead to a more complete blockade of mTOR signaling. nih.gov

Studies have shown that Torin1 and Torin2 effectively block the phosphorylation of substrates of both mTORC1 and mTORC2. invivogen.comnih.gov For example, Torin2 has been shown to potently inhibit the phosphorylation of S6K (a downstream target of mTORC1) and Akt at Ser473 (a direct substrate of mTORC2). nih.govmedsci.org However, some studies suggest that the primary effects of Torin1 on cell growth and proliferation are mediated through the inhibition of rapamycin-insensitive functions of mTORC1 rather than a combined inhibition of both complexes. researchgate.netubpbio.com Dual mTORC1 and mTORC2 inhibitors like AZD8055 and Torin-1 have been shown to be more effective than rapamycin in blocking proliferation in certain cancer cell lines. nih.gov

A critical aspect of drug development is ensuring that a compound is selective for its intended target, minimizing off-target effects. Torin1 has demonstrated high selectivity for mTOR over other related kinases, particularly those in the PI3K family. nih.gov In cellular assays, Torin1 showed over 800-fold selectivity for mTOR compared to PI3Ks. nih.gov Kinome-wide profiling has confirmed that Torin1 has few significant off-target protein kinase interactions. nih.gov

Torin2 also exhibits high selectivity for mTOR, with an 800-fold greater potency for inhibiting cellular mTOR activity compared to PI3K. medchemexpress.comresearchgate.net However, Torin2 does show activity against other members of the PI3K-related kinase (PIKK) family, including ATM, ATR, and DNA-PK, at higher concentrations. nih.govmedchemexpress.com This broader activity profile can be either a desirable feature or a liability depending on the therapeutic context. The ability to fine-tune the selectivity of these inhibitors through chemical modifications underscores the importance of structure-activity relationship studies. nih.gov

Interactive Data Tables

Table 1: mTOR Inhibition by Benzonaphthyridinone Derivatives

| Compound | Target(s) | Cellular EC50 for mTOR | Selectivity over PI3K | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Torin1 | mTORC1 and mTORC2 | Not explicitly stated in provided text | >800-fold | Potent and selective mTOR inhibitor, but has poor mouse microsome stability. | nih.gov |

| Torin2 | mTORC1, mTORC2, ATM, ATR, DNA-PK | 0.25 nM | 800-fold | Improved pharmacokinetic profile compared to Torin1; potent dual mTORC1/mTORC2 inhibitor. | nih.govmedchemexpress.comresearchgate.net |

| AZD8055 | mTORC1 and mTORC2 | Not explicitly stated in provided text | Highly selective | Exhibits bimodal effect on Akt activity. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| AZD8055 | |

| Camptothecin | |

| Fulzerasib | |

| Torin1 |

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition in Hepatocellular Carcinoma

Derivatives of 1,6-naphthyridin-2(1H)-one have emerged as a novel class of potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govacs.org The FGF19-FGFR4 signaling pathway is a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC), making FGFR4 a promising therapeutic target. nih.govnih.gov

Researchers have designed and synthesized 1,6-naphthyridin-2(1H)-one derivatives that covalently bind to a specific cysteine residue (Cys552) in the FGFR4 kinase domain. nih.govacs.org This targeted approach has led to the development of compounds with high potency and selectivity for FGFR4 over other FGFR subtypes. acs.org

One notable example, compound A34 , demonstrated significant FGFR4 inhibitory activity and excellent anti-proliferative effects against FGFR4-dependent HCC cell lines. nih.govacs.org Furthermore, A34 exhibited remarkable antitumor efficacy in a Hep-3B HCC xenograft model and possessed favorable pharmacokinetic properties. nih.govacs.org It also showed activity against the FGFR4 V550L mutant, a common resistance mutation. nih.govacs.org Another promising compound, 19g , also showed excellent kinase selectivity and substantial cytotoxic effects against various colorectal cancer cell lines, demonstrating potent tumor inhibition in a HCT116 xenograft mouse model. nih.gov

Table 1: FGFR4 Inhibitory Activity of Representative 1,6-Naphthyridin-2(1H)-one Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line | Activity | Reference |

|---|---|---|---|---|---|

| A34 | FGFR4 | - | Hep-3B, Huh-7 | Potent anti-proliferative activity | nih.govacs.org |

IC₅₀ values represent the concentration of the drug that is required for 50% inhibition in vitro. Specific values were not publicly available in the search results.

Heat Shock Protein 90 (Hsp90) C-Terminal Inhibition by 1,6-Naphthyridin-2(1H)-one Analogs

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is overexpressed in many cancers and plays a crucial role in the folding and stability of numerous oncoproteins. nih.govbiorxiv.org While most Hsp90 inhibitors target the N-terminal ATP binding site, the C-terminal domain offers an alternative therapeutic target. nih.gov The natural product novobiocin, an aminocoumarin antibiotic, was identified as a C-terminal inhibitor of Hsp90. acs.orgmdpi.com

Inspired by novobiocin, a series of 1,6-naphthyridin-2(1H)-one analogs have been designed and synthesized as potential Hsp90 C-terminal inhibitors. nih.govacs.org These compounds were evaluated for their anti-proliferative properties against breast cancer cell lines. nih.gov The research focused on creating novel analogs that could induce the degradation of Hsp90 client proteins, a hallmark of Hsp90 inhibition. nih.govnih.gov The development of these 1,6-naphthyridin-2(1H)-one based Hsp90 inhibitors represents a promising strategy for cancer therapy, potentially avoiding the heat shock response often associated with N-terminal inhibitors. acs.org

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A, PDE III) by Naphthyridinone Scaffolds

The naphthyridinone scaffold has been utilized in the development of inhibitors for various phosphodiesterase (PDE) enzymes. PDEs are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in various signaling pathways. jrespharm.comresearchgate.net

PDE III Inhibition: 1,6-Naphthyridin-2(1H)-ones have been identified as novel inhibitors of cAMP-specific PDE III. nih.gov Two series of analogs of medorinone, a known PDE III inhibitor, were synthesized and evaluated. nih.gov Structure-activity relationship studies revealed that modifications at the C5 position of the 1,6-naphthyridin-2(1H)-one core could lead to improved enzyme activity, with several analogs being more potent than the established PDE III inhibitor milrinone. nih.gov However, modifications at the C2, C3, or N1 positions generally resulted in a significant loss of activity. nih.gov PDE III inhibitors are used as positive inotropic and vasodilator agents in the treatment of heart failure. nih.gov

PDE10A Inhibition: The 1,6-naphthyridine (B1220473) scaffold has also been explored for the development of inhibitors of PDE10A. A series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile (B11916845) derivatives were synthesized and shown to be potent PDE10A inhibitors. researchgate.net PDE10A is highly expressed in the brain, and its inhibitors are being investigated for the treatment of psychiatric and neurological disorders. researchgate.net

Cannabinoid Type 2 (CB2) Receptor Ligand Development using 1,8-Naphthyridin-2(1H)-one-3-carboxamide Scaffolds

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has proven to be a highly suitable framework for the development of potent and selective ligands for the cannabinoid type 2 (CB2) receptor. nih.govnih.govacs.org The CB2 receptor is primarily expressed in the immune system and is a target for the development of therapies for inflammatory and neurodegenerative diseases without the psychoactive side effects associated with CB1 receptor activation. nih.gov

Researchers have synthesized numerous derivatives by functionalizing the 1,8-naphthyridin-2(1H)-one-3-carboxamide core at various positions. nih.govacs.org These compounds have demonstrated high affinity in the nanomolar range and significant selectivity for the CB2 receptor. nih.govnih.gov Interestingly, the functional activity of these ligands can be modulated by the substituents at the C-6 position of the naphthyridine ring, leading to a switch from agonist to antagonist/inverse agonist activity. nih.govrsc.org Docking studies have suggested that this functional switch may be related to the ability of the ligand to interact with the "Toggle Switch" W6.48(258) in the receptor. nih.gov

Table 2: Representative 1,8-Naphthyridin-2(1H)-one-3-carboxamide CB2 Ligands

| Compound | Functional Activity | Ki (nM) for CB2 | Reference |

|---|---|---|---|

| A1 | Agonist | - | acs.org |

| A2 | Agonist | - | acs.org |

| 14 | Agonist | - | acs.org |

Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. Specific values were not publicly available in the search results.

Therapeutic Area Investigations of Naphthyridinone Derivatives

Oncological Applications and Antitumor Activities

The naphthyridinone scaffold has been extensively investigated for its potential in cancer therapy, with derivatives showing a broad range of antitumor activities. nih.govnih.govnih.gov These compounds have been found to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

As previously detailed, 1,6-naphthyridin-2(1H)-one derivatives have been successfully developed as potent and selective inhibitors of FGFR4 for the treatment of hepatocellular carcinoma and colorectal cancer. nih.govnih.gov These compounds have demonstrated significant antitumor efficacy in preclinical models. nih.govnih.gov

Furthermore, 1,6-naphthyridin-2(1H)-one analogs have been designed as C-terminal inhibitors of Hsp90, a critical chaperone for many oncoproteins. nih.govacs.org These compounds have shown anti-proliferative activity against breast cancer cells. nih.gov

In addition to targeted therapies, various naphthyridine derivatives have demonstrated broad cytotoxic activity against a range of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov Some naphthyridines, such as vosaroxin, are known to inhibit topoisomerase II, a well-established target for cancer chemotherapy. nih.gov The diverse mechanisms of action and the promising preclinical results highlight the significant potential of naphthyridinone derivatives in the development of novel anticancer agents. nih.gov

Antimicrobial and Antifungal Efficacy Studies

Derivatives of the 1,6-naphthyridine scaffold have demonstrated notable antimicrobial and antifungal properties. For instance, coordination compounds of silver(I) and gold(III) with a 1,6-naphthyridine framework have been synthesized. nih.gov One such silver(I) compound, {Ag(1,6-naph)(H2O)}n, exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values of 0.49 and 3.9 µg/mL, respectively. nih.gov However, its antibacterial activity was not significant. nih.gov

In the broader class of naphthyridine derivatives, a variety of compounds have shown efficacy against both bacterial and fungal strains. researchgate.net For example, certain 1,8-naphthyridine (B1210474) derivatives have been found to be active against multidrug-resistant strains of Streptococcus pneumoniae, with some showing comparable activity to ciprofloxacin (B1669076) and vancomycin. nih.gov Specifically, 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has demonstrated activity against multidrug-resistant S. aureus and Staphylococcus epidermidis. nih.gov

Furthermore, studies on 1,8-naphthyridinone derivatives with a 1,2,4-triazole (B32235) ring substitution have identified compounds with selective antibacterial activity against resistant strains of B. subtilis and some activity against A. actinomycetemcomitans. nih.govmdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridine core was found to enhance this antibacterial activity. nih.govmdpi.com Some synthesized 1,8-naphthyridine derivatives have also shown good activity against P. vulgaris and S. aureus. nih.gov Additionally, certain hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl substituent have demonstrated notable activity against B. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, and Candida albicans. nih.gov

Preliminary research suggests that this compound itself possesses potential as an antimicrobial agent, with one study indicating moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. smolecule.com

Interactive Data Table: Antimicrobial and Antifungal Activity of Naphthyridine Derivatives

| Compound Class | Specific Derivative/Compound | Target Organism(s) | Activity/MIC | Reference |

| 1,6-Naphthyridine Coordination Compound | {Ag(1,6-naph)(H2O)}n | Candida albicans | 0.49 µg/mL | nih.gov |